Methyl O-(trifluoromethyl)-D-serinate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl O-(trifluoromethyl)-D-serinate hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl O-(trifluoromethyl)-D-serinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl O-(trifluoromethyl)-D-serinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce the trifluoromethyl group into target molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl O-(trifluoromethyl)-D-serinate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl O-(trifluoromethyl)-L-serinate hydrochloride
- Methyl O-(difluoromethyl)-D-serinate hydrochloride
- Methyl O-(trifluoromethyl)-D-alaninate hydrochloride
Uniqueness
Methyl O-(trifluoromethyl)-D-serinate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry and other fields where these properties are desirable .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRQYXCFKBQNL-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.